WIKI4

Catalog No.
S548514
CAS No.
M.F
C29H23N5O3S
M. Wt
521.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WIKI4

Product Name

WIKI4

IUPAC Name

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C29H23N5O3S

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3

InChI Key

RNUXIZKXJOGYQP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

solubility

soluble in DMSO, not soluble in water.

Synonyms

WIKI4; WIKI 4; WIKI-4

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6

The exact mass of the compound 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione is 521.15216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. The storage condition is described as 0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years)..

WIKI4 is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that function as poly(ADP-ribose) polymerases (PARPs). By inhibiting the enzymatic activity of tankyrases, WIKI4 stabilizes the AXIN protein degradation complex, which in turn suppresses the Wnt/β-catenin signaling pathway. This pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various diseases, making tankyrase inhibitors like WIKI4 essential tools for research in oncology and developmental biology. WIKI4 is structurally distinct from other common tankyrase inhibitors, providing a unique chemical scaffold for probing this pathway.

Substituting WIKI4 with other common tankyrase inhibitors like XAV939 or IWR-1 is not advisable due to significant differences in enzyme selectivity and binding mechanisms, which can lead to divergent and potentially misleading experimental outcomes. WIKI4 binds to the adenosine subsite of the enzyme's NAD+ binding groove, a characteristic it shares with IWR-1, but in a distinct manner. In contrast, XAV939 binds to the more conserved nicotinamide subsite, which results in lower selectivity and significant off-target inhibition of other PARP family enzymes, such as PARP1 and PARP2. This lack of selectivity in XAV939 can introduce confounding variables, particularly in studies where specific tankyrase inhibition is required without affecting broader DNA repair pathways mediated by PARP1/2. Therefore, choosing WIKI4 is a deliberate procurement decision to ensure target specificity.

Superior Selectivity Profile Minimizes Off-Target PARP Inhibition Compared to XAV939

A key differentiator for WIKI4 is its high selectivity for tankyrases (TNKS1/ARTD5, TNKS2/ARTD6) over other ARTD/PARP family enzymes. In a direct comparison using a panel of 8 ARTD enzymes, WIKI4 at a 10 µM concentration showed significant inhibition only against tankyrases. In contrast, the common substitute XAV939 demonstrated significant inhibition of ARTD1 (PARP1) and ARTD2 (PARP2) under the same conditions, highlighting its potential for producing confounding off-target effects. The comparator IWR-1 also showed high selectivity for tankyrases, similar to WIKI4.

Evidence DimensionInhibition of ARTD/PARP family enzymes at 10 µM
Target Compound DataWIKI4: No significant inhibition of ARTD1, ARTD2, ARTD4, ARTD10, ARTD12, ARTD15.
Comparator Or BaselineXAV939: Significant inhibition of ARTD1 (PARP1) and ARTD2 (PARP2).
Quantified DifferenceQualitative but significant difference in selectivity profile; WIKI4 avoids PARP1/2 off-target activity seen with XAV939.
ConditionsIn vitro enzymatic assay against a panel of 8 purified human ARTD enzymes.

For researchers needing to specifically probe the Wnt pathway via tankyrase inhibition, WIKI4 provides cleaner data by avoiding the off-target effects on DNA repair enzymes (PARP1/2) associated with XAV939.

High Potency on Both Tankyrase Isoforms, Comparable to Leading Inhibitors

WIKI4 demonstrates potent, low-nanomolar inhibition of both tankyrase isoforms. The IC50 for WIKI4 against TNKS1 is 26 nM and against TNKS2 is 15 nM. This potency is comparable to XAV939 (TNKS1 IC50 = 11 nM) and significantly higher than IWR-1 (TNKS1 IC50 = 131 nM). This ensures that effective inhibition can be achieved at low concentrations, reducing the potential for non-specific effects in cellular assays.

Evidence DimensionInhibitory Concentration (IC50) against Tankyrase 1 (TNKS1)
Target Compound DataWIKI4: 26 nM
Comparator Or BaselineXAV939: 11 nM; IWR-1: 131 nM
Quantified DifferenceWIKI4 is ~5x more potent than IWR-1 and of comparable high-nanomolar potency to XAV939.
ConditionsIn vitro enzymatic activity assays.

This compound provides high potency without the selectivity trade-off of XAV939, offering a superior combination of efficacy and specificity compared to IWR-1.

Handling and Formulation: DMSO Solubility for Stock Preparation

For practical laboratory use, WIKI4 is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions. Technical datasheets from multiple suppliers consistently report solubility in DMSO at concentrations of 5.22 mg/mL (10 mM) up to 20 mM. The compound is noted to be insoluble in water. This solubility profile is standard for this class of inhibitors and ensures compatibility with typical cell culture and in vitro assay protocols, where DMSO is a common vehicle.

Evidence DimensionSolubility in DMSO
Target Compound DataSoluble to 10-20 mM
Comparator Or BaselineStandard requirement for cell culture inhibitors.
Quantified DifferenceN/A
ConditionsStandard laboratory conditions for stock solution preparation.

This confirms that WIKI4 can be easily prepared and integrated into standard experimental workflows without requiring specialized solvents or formulation techniques.

Specific Inhibition of Wnt/β-Catenin Pathway in Cellular Assays

For cell-based studies requiring precise modulation of the Wnt/β-catenin pathway, WIKI4 is a preferred tool. Its high selectivity over PARP1/2, unlike XAV939, ensures that observed effects on cell proliferation, differentiation, or gene expression are directly attributable to tankyrase inhibition within the Wnt pathway, not from confounding effects on DNA damage repair or other PARP1/2-mediated processes.

Validating Wnt Pathway Research and Overcoming Potential Resistance

Due to its unique chemical structure and binding mode, WIKI4 serves as an excellent orthogonal tool to confirm findings obtained with other inhibitors like XAV939 or IWR-1. Employing inhibitors with different scaffolds is a robust method to validate that the observed biological effect is due to on-target tankyrase inhibition.

Studies in Colorectal Cancer and hESC Models

WIKI4 has been validated to inhibit Wnt/β-catenin signaling and its functional outcomes in diverse and relevant models, including DLD1 colorectal carcinoma cells and human embryonic stem cells (hESCs). Researchers working with these or similar systems can procure WIKI4 with confidence in its bioactivity and mechanism of action in these established contexts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

521.15216079 g/mol

Monoisotopic Mass

521.15216079 g/mol

Heavy Atom Count

38

Appearance

White to off-white solid

Storage

0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years).

Wikipedia

2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione

Dates

Last modified: 08-15-2023
1: Haikarainen T, Venkannagari H, Narwal M, Obaji E, Lee HW, Nkizinkiko Y, Lehtiö L. Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4. PLoS One. 2013 Jun 6;8(6):e65404. doi: 10.1371/journal.pone.0065404. Print 2013. PubMed PMID: 23762361; PubMed Central PMCID: PMC3675114.

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